molecular formula C12H14N2Si B14300357 3,3'-(Dimethylsilanediyl)dipyridine CAS No. 113791-05-2

3,3'-(Dimethylsilanediyl)dipyridine

Cat. No.: B14300357
CAS No.: 113791-05-2
M. Wt: 214.34 g/mol
InChI Key: MTWJSDYZILKHIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3-pyridyl)dimethylsilane is an organosilicon compound characterized by the presence of two 3-pyridyl groups attached to a dimethylsilane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(3-pyridyl)dimethylsilane typically involves the reaction of 3-bromopyridine with dimethyldichlorosilane in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the pyridyl groups replace the chlorine atoms on the silicon center .

Industrial Production Methods

While specific industrial production methods for bis(3-pyridyl)dimethylsilane are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Mechanism of Action

The mechanism by which bis(3-pyridyl)dimethylsilane exerts its effects is primarily through coordination with metal ions. The pyridyl groups act as ligands, binding to metal centers and forming stable complexes. These complexes can then participate in various catalytic and biological processes .

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-pyridyl)dimethylsilane
  • Bis(4-pyridyl)dimethylsilane
  • Bipyridine derivatives

Uniqueness

Bis(3-pyridyl)dimethylsilane is unique due to the position of the pyridyl groups on the silicon center, which influences its coordination behavior and the properties of the resulting metal complexes. Compared to bis(2-pyridyl)dimethylsilane and bis(4-pyridyl)dimethylsilane, the 3-pyridyl derivative offers different steric and electronic environments, leading to distinct reactivity and applications .

Properties

CAS No.

113791-05-2

Molecular Formula

C12H14N2Si

Molecular Weight

214.34 g/mol

IUPAC Name

dimethyl(dipyridin-3-yl)silane

InChI

InChI=1S/C12H14N2Si/c1-15(2,11-5-3-7-13-9-11)12-6-4-8-14-10-12/h3-10H,1-2H3

InChI Key

MTWJSDYZILKHIQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CN=CC=C1)C2=CN=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.